REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]([C:8](O)=[O:9])=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:4][NH:3]1.C([N:19](CC)CC)C>ClCCl>[O:1]=[C:2]1[C:7]([C:8]([NH2:19])=[O:9])=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:4][NH:3]1
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
O=C1NN=C(C=C1C(=O)O)C1=CC=CC=C1
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
to stir at 25°-30° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ammonia gas is then bubbled into the mixture for 15 minutes
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Duration
|
15 min
|
Type
|
ADDITION
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Details
|
Water (50 ml) is added
|
Type
|
CUSTOM
|
Details
|
the dichloromethane is separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel with 2% methanol and chloroform
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NN=C(C=C1C(=O)N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |